PIM-1 Kinase Inhibition: Potency Advantage of Thieno[2,3-b]pyridine Scaffold Over Simple Pyridine Analogs
In a head-to-head SAR study of pyridine versus thieno[2,3-b]pyridine PIM-1 inhibitors, the thieno[2,3-b]pyridine scaffold consistently yielded superior enzymatic potency. The most potent thieno[2,3-b]pyridine compound (8d) achieved an IC₅₀ of 0.019 µM against PIM-1 kinase, compared to the best pyridine-series compound (5b) at 0.044 µM—a 2.3-fold improvement [1]. While 692747-81-2 was not the specific compound tested, it shares the identical 3-amino-4,6-dimethylthieno[2,3-b]pyridine core that conferred this potency advantage, positioning it as a privileged scaffold relative to pyridine-only alternatives.
| Evidence Dimension | PIM-1 kinase enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Core scaffold representative (8d): IC₅₀ = 0.019 µM |
| Comparator Or Baseline | Pyridine-series best compound (5b): IC₅₀ = 0.044 µM |
| Quantified Difference | 2.3-fold improvement (0.019 vs 0.044 µM) |
| Conditions | In vitro PIM-1 kinase inhibition assay; recombinant enzyme |
Why This Matters
For procurement decisions in PIM-1-targeted oncology programs, the thieno[2,3-b]pyridine core shared by 692747-81-2 provides a measurably superior starting point for lead optimization compared to simpler pyridine scaffolds.
- [1] Abdelaziz ME, et al. Design, synthesis and docking study of pyridine and thieno[2,3-b]pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorg Chem. 2018;80:674-692. doi:10.1016/j.bioorg.2018.07.024. View Source
